4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
Description
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353947-72-4 or 2059927-65-8) is a piperazine-derived small molecule scaffold. Its structure features a benzyl ester group, a 2-methyl substituent on the piperazine ring, and a 2-hydroxyethyl side chain. The molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol. It is primarily utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive compounds, particularly in kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13-11-16(9-10-18)7-8-17(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIYQIGTEAXZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several scientific research applications:
Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound can be used as a building block for the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353976-43-8)
- Key Differences : The methyl group is on the 3-position of the piperazine ring instead of the 2-position.
- Similarities : Same molecular formula (C₁₅H₂₂N₂O₃ ) and weight (278.35 g/mol ).
- Impact : Positional isomerism may alter steric hindrance and hydrogen-bonding capacity, affecting binding to biological targets.
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353959-01-9)
- Key Differences: The hydroxyethyl group is replaced with an amino-acetyl moiety.
- Molecular Formula : C₁₅H₂₁N₃O₃ (MW: 291.35 g/mol).
Ester Group Variants
4-(2-Hydroxy-1-phenyl-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: Not specified)
- Key Differences : The benzyl ester is replaced with a tert-butyl ester , and a phenyl group is added to the hydroxyethyl side chain.
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1261232-31-8)
- Key Differences : Incorporates a chloropyrimidinyl group and a tert-butyl ester .
- Molecular Formula : C₁₅H₂₃ClN₄O₂S (MW: 364.89 g/mol).
- Impact : The chloropyrimidine moiety is common in kinase inhibitors, suggesting applications in oncology drug development.
Physicochemical and Functional Comparison
Research Findings and Data
- Synthetic Routes : The target compound is synthesized via multi-step protocols involving esterification, hydrogenation, and Buchwald-Hartwig coupling.
- Biological Relevance : Piperazine scaffolds with hydroxyethyl groups are critical in developing JAK2 and PI3K inhibitors.
- Safety Data: Limited hazard information is available, but standard laboratory precautions (gloves, ventilation) are recommended.
Biological Activity
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester, also known by its CAS number 2059927-65-8, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a piperazine ring, a hydroxyl group, and a benzyl ester moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure is illustrated below:
Chemical Structure
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The compound's hydroxyl group may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Studies have shown that derivatives of piperazine can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could possess similar properties.
In Vitro Studies
- Anti-inflammatory Activity : A study assessed the compound's effects on nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated that the compound exhibited non-cytotoxicity while demonstrating a mild inhibitory effect on NO production, suggesting potential as an anti-inflammatory agent .
- Antimicrobial Testing : In tests against common bacterial strains, piperazine derivatives similar to this compound showed significant inhibition of bacterial growth. The structure-activity relationship indicates that modifications to the piperazine ring can enhance antimicrobial efficacy .
- Cytotoxicity in Cancer Cells : Further investigations into the compound's cytotoxic effects on cancer cell lines revealed that certain structural modifications increased its potency against ovarian cancer cells (A2780), with effective concentrations (EC50) reported in the low micromolar range .
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Mild inhibition of NO production | |
| Antimicrobial | Significant bacterial growth inhibition | |
| Cytotoxicity | EC50 ~ 0.5 μM in A2780 cells |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity. Additionally, the piperazine moiety is known for its versatility in drug design, often contributing to favorable pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
